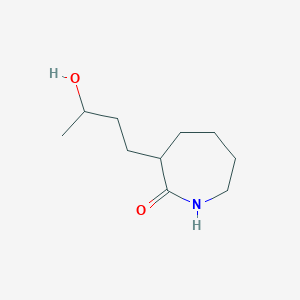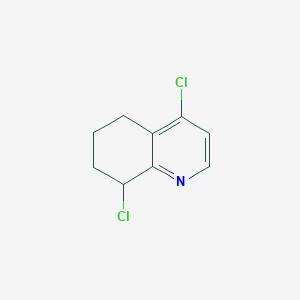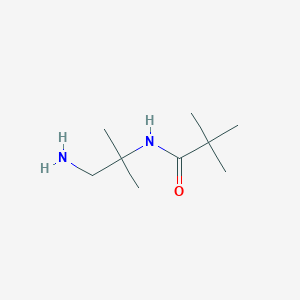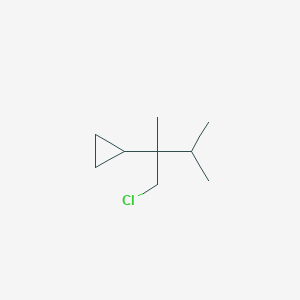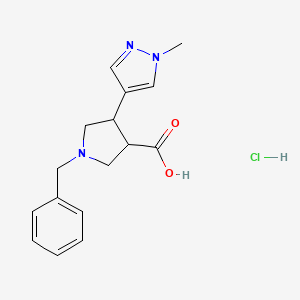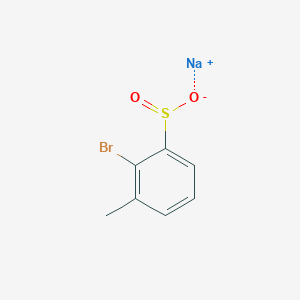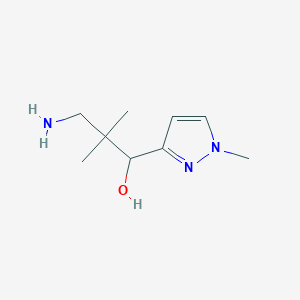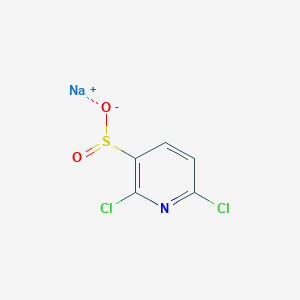
Sodium 2,6-dichloropyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,6-dichloropyridine-3-sulfinate is an organosulfur compound that has garnered attention due to its versatile applications in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their utility in forming various sulfur-containing compounds. This compound is particularly notable for its role in the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichloropyridine-3-sulfinate typically involves the reaction of 2,6-dichloropyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: In an industrial context, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Sodium 2,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
科学研究应用
Sodium 2,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of sodium 2,6-dichloropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include nucleophilic centers in organic substrates, where the sulfinyl group can be transferred to form new sulfur-containing compounds .
相似化合物的比较
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other sodium sulfinates. For instance, the presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
属性
分子式 |
C5H2Cl2NNaO2S |
|---|---|
分子量 |
234.03 g/mol |
IUPAC 名称 |
sodium;2,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI 键 |
DLSNGKXOJXMCSA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
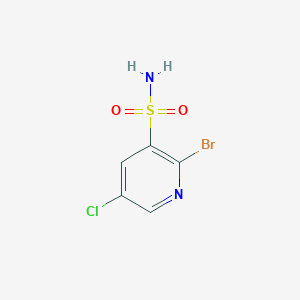
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)
